N-gamma-Glutamylcysteine ethyl ester

Übersicht

Beschreibung

N-gamma-Glutamylcysteine ethyl ester is a synthetic derivative of gamma-glutamylcysteine, a dipeptide composed of glutamic acid and cysteine. This compound is primarily used as a precursor to glutathione, an important antioxidant in biological systems. The ethyl ester modification enhances its ability to cross cellular membranes, making it more effective in increasing intracellular glutathione levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method includes the reaction of gamma-glutamylcysteine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

GCEE is characterized by its ability to enhance cellular levels of glutathione, which is crucial for combating oxidative stress. The compound is absorbed more readily than GSH itself due to its ethyl ester modification, allowing for improved cellular uptake and subsequent conversion into GSH within the body.

Key Mechanisms:

- Antioxidant Activity: GCEE increases intracellular GSH levels, thereby protecting cells from damage caused by reactive oxygen species (ROS) and free radicals.

- PPARγ Activation: GCEE has been shown to upregulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which promotes the expression of antioxidant enzymes and reduces inflammation .

- Hepatoprotective Effects: Research indicates that GCEE can mitigate liver injury induced by toxic agents such as cyclophosphamide through its antioxidative properties .

Scientific Research Applications

The applications of GCEE span various fields including chemistry, biology, medicine, and industry. Below are detailed insights into these applications:

Chemistry

- Synthesis Precursor: GCEE serves as a precursor in the synthesis of glutathione and other thiol-containing compounds. Its ability to enhance glutathione production makes it valuable in chemical research focused on antioxidant development.

Biology

- Oxidative Stress Studies: GCEE is utilized in studies investigating oxidative stress and redox balance within cells. Its role in increasing cellular antioxidant capacity is critical for understanding cellular responses to oxidative damage .

Medicine

- Neuroprotective Effects: Preliminary studies suggest that GCEE may have neuroprotective properties, potentially benefiting conditions characterized by oxidative stress such as neurodegenerative diseases .

- Antiviral Properties: Emerging research indicates that GCEE may inhibit HIV-1 production in infected cells, suggesting potential therapeutic implications for antiviral strategies .

Industry

- Production of Antioxidants: GCEE is being explored for its industrial applications in producing antioxidants and bioactive compounds that can be used in pharmaceuticals and dietary supplements.

Hepatoprotective Effects Against Cyclophosphamide-Induced Injury

A notable study evaluated the protective effects of GCEE against liver injury caused by cyclophosphamide. Wistar rats pre-treated with GCEE exhibited significantly reduced serum aminotransferases and increased albumin levels, indicating improved liver function. The study highlighted that GCEE administration suppressed lipid peroxidation and restored enzymatic antioxidants in the liver .

| Parameter | Control Group | GCEE Treatment Group |

|---|---|---|

| Serum Aminotransferases (ALT) | Elevated | Significantly Reduced |

| Albumin Levels | Low | Increased |

| Histopathological Alterations | Present | Alleviated |

Antiviral Activity Against HIV

Another investigation focused on the anti-HIV effects of GCEE demonstrated its capacity to inhibit HIV-1 propagation in vitro. The study revealed that specific concentrations of GCEE could reduce viral infectivity by targeting infected cells, thereby providing insights into potential therapeutic avenues for HIV treatment .

Wirkmechanismus

N-gamma-Glutamylcysteine ethyl ester exerts its effects primarily by increasing intracellular levels of glutathione. Once inside the cell, the ethyl ester is hydrolyzed to release gamma-glutamylcysteine, which is then converted to glutathione by the enzyme glutathione synthetase. This increase in glutathione helps in scavenging reactive oxygen species and maintaining cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gamma-Glutamylcysteine: The parent compound without the ethyl ester modification.

Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine.

N-acetylcysteine: A precursor to cysteine and glutathione.

Uniqueness

N-gamma-Glutamylcysteine ethyl ester is unique due to its enhanced ability to cross cellular membranes compared to its parent compound, gamma-glutamylcysteine. This makes it more effective in increasing intracellular glutathione levels, thereby providing better protection against oxidative stress .

Biologische Aktivität

N-gamma-Glutamylcysteine ethyl ester (GCEE) is recognized as a potent precursor of glutathione (GSH), a critical antioxidant in the body. This compound has garnered attention for its various biological activities, particularly its protective effects against oxidative stress in different tissues, including the liver and brain. This article explores the biological activity of GCEE, supported by case studies and research findings.

GCEE functions primarily as a prodrug that enhances GSH levels in tissues. GSH plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. The conversion of GCEE to GSH occurs intracellularly, where it can exert its antioxidant effects. Studies have shown that GCEE can effectively scavenge free radicals and reduce oxidative damage in various models.

Hepatoprotective Effects

Research has demonstrated that GCEE possesses significant hepatoprotective properties. A notable study investigated its effects on cyclophosphamide-induced liver injury in Wistar rats. The results indicated that pretreatment with GCEE significantly reduced serum aminotransferases, increased albumin levels, and improved histopathological parameters compared to control groups. The protective mechanism was linked to the downregulation of inflammatory markers such as COX-2 and NF-κB, suggesting that GCEE mitigates inflammation and oxidative stress in liver tissues .

Table 1: Hepatoprotective Effects of GCEE

| Parameter | Control Group | CP Group | GCEE + CP Group |

|---|---|---|---|

| Serum Aminotransferases (U/L) | 45 ± 5 | 150 ± 10 | 70 ± 8 |

| Albumin (g/dL) | 4.5 ± 0.3 | 2.2 ± 0.5 | 3.8 ± 0.4 |

| Histopathological Score | Normal | Severe | Moderate |

| COX-2 Expression (Fold Change) | - | +3 | +1 |

Neuroprotective Effects

In addition to liver protection, GCEE has shown promise in neuroprotection, particularly concerning cerebral endothelial cells. A study demonstrated that GCEE administration significantly improved cell survival during oxidative stress induced by H2O2 in human brain microvascular endothelial cells. Furthermore, in a mouse model of traumatic brain injury, GCEE treatment reduced blood-brain barrier permeability by 43%, indicating its potential to protect against neuroinflammatory processes .

Table 2: Neuroprotective Effects of GCEE

| Condition | Control Group Survival (%) | GCEE Treatment Survival (%) |

|---|---|---|

| Oxygen-Glucose Deprivation | <50 | 81 |

| Blood-Brain Barrier Permeability (Evans Blue Dye Extravasation %) | - | -43 |

Cardioprotective Properties

GCEE has also been evaluated for its cardioprotective effects. In a study focusing on myocardial ischemia-reperfusion injury, it was found that administration of GCEE reduced infarct size significantly in a dose-dependent manner. The results suggest that GCEE may enhance myocardial tolerance to ischemic damage by modulating oxidative stress pathways .

Eigenschaften

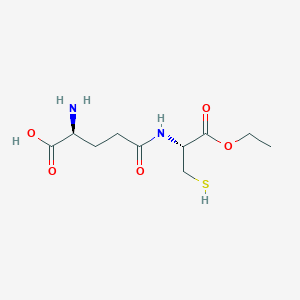

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEKVTHFAJJKGA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150802 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114627-30-4 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.